molecular formula C21H17FN6O2 B11423390 3-(4-fluorobenzyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

3-(4-fluorobenzyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B11423390
M. Wt: 404.4 g/mol
InChI Key: UCHWQTDTAWONHY-UHFFFAOYSA-N
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Description

The compound 6-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-3-[(4-FLUOROPHENYL)METHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a complex organic molecule that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes an indole moiety, a fluorophenyl group, and a triazolopyrimidine core. These structural features make it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-3-[(4-FLUOROPHENYL)METHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE can be achieved through a multi-step process. One common method involves the Fischer indole synthesis, followed by N-alkylation and subsequent cyclization reactions. The Fischer indole synthesis is a robust and high-yielding process that involves the reaction of aryl hydrazines with ketones under acidic conditions . The resulting indole intermediate is then subjected to N-alkylation using alkyl halides, followed by cyclization with appropriate reagents to form the triazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process. These methods allow for better control of reaction conditions and reduce the overall reaction time.

Chemical Reactions Analysis

Types of Reactions

6-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-3-[(4-FLUOROPHENYL)METHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE: undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The triazolopyrimidine core can be reduced under specific conditions to yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include oxindole derivatives, dihydro triazolopyrimidines, and various substituted fluorophenyl derivatives.

Scientific Research Applications

6-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-3-[(4-FLUOROPHENYL)METHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE: has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-3-[(4-FLUOROPHENYL)METHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can interact with aromatic residues in the active site of enzymes, while the triazolopyrimidine core can form hydrogen bonds with key amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-3-[(4-CHLOROPHENYL)METHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE
  • 6-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-3-[(4-METHOXYPHENYL)METHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE

Uniqueness

The uniqueness of 6-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-3-[(4-FLUOROPHENYL)METHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE lies in its specific combination of structural features, which confer distinct biological activities and chemical reactivity. The presence of the fluorophenyl group enhances its lipophilicity and potential for crossing biological membranes, while the triazolopyrimidine core provides a versatile scaffold for further functionalization.

Properties

Molecular Formula

C21H17FN6O2

Molecular Weight

404.4 g/mol

IUPAC Name

6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C21H17FN6O2/c22-16-7-5-14(6-8-16)11-28-20-19(24-25-28)21(30)26(13-23-20)12-18(29)27-10-9-15-3-1-2-4-17(15)27/h1-8,13H,9-12H2

InChI Key

UCHWQTDTAWONHY-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)F

Origin of Product

United States

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